molecular formula C27H23NO6S B11574699 2-allyl-3-benzoyl-1,1-dioxido-2H-1,2-benzothiazin-4-yl (4-methylphenoxy)acetate

2-allyl-3-benzoyl-1,1-dioxido-2H-1,2-benzothiazin-4-yl (4-methylphenoxy)acetate

Cat. No.: B11574699
M. Wt: 489.5 g/mol
InChI Key: XTKKJTUSKBBCPV-UHFFFAOYSA-N
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Description

2-Allyl-3-benzoyl-1,1-dioxido-2H-1,2-benzothiazin-4-yl (4-methylphenoxy)acetate is a complex organic compound with a molecular formula of C26H21NO5S . This compound belongs to the class of benzothiazine derivatives, which are known for their diverse biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-allyl-3-benzoyl-1,1-dioxido-2H-1,2-benzothiazin-4-yl (4-methylphenoxy)acetate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzothiazine Core: The benzothiazine core is synthesized through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Allyl Group: The allyl group is introduced via an allylation reaction, often using allyl halides in the presence of a base.

    Benzoylation: The benzoyl group is added through a benzoylation reaction, typically using benzoyl chloride and a base.

    Esterification: The final step involves esterification with 4-methylphenoxyacetic acid to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated reactors and continuous flow systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

2-Allyl-3-benzoyl-1,1-dioxido-2H-1,2-benzothiazin-4-yl (4-methylphenoxy)acetate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Scientific Research Applications

2-Allyl-3-benzoyl-1,1-dioxido-2H-1,2-benzothiazin-4-yl (4-methylphenoxy)acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-allyl-3-benzoyl-1,1-dioxido-2H-1,2-benzothiazin-4-yl (4-methylphenoxy)acetate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Allyl-3-benzoyl-1,1-dioxido-2H-1,2-benzothiazin-4-yl (4-methylphenoxy)acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C27H23NO6S

Molecular Weight

489.5 g/mol

IUPAC Name

(3-benzoyl-1,1-dioxo-2-prop-2-enyl-1λ6,2-benzothiazin-4-yl) 2-(4-methylphenoxy)acetate

InChI

InChI=1S/C27H23NO6S/c1-3-17-28-25(26(30)20-9-5-4-6-10-20)27(22-11-7-8-12-23(22)35(28,31)32)34-24(29)18-33-21-15-13-19(2)14-16-21/h3-16H,1,17-18H2,2H3

InChI Key

XTKKJTUSKBBCPV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)OC2=C(N(S(=O)(=O)C3=CC=CC=C32)CC=C)C(=O)C4=CC=CC=C4

Origin of Product

United States

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